



## Application of G9a/GLP Inhibitors in High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	UNC 669	
Cat. No.:	B560091	Get Quote

Note on **UNC 669**: The compound "**UNC 669**" does not appear in the scientific literature as a designated inhibitor of G9a/GLP. It is likely a typographical error referring to the well-characterized and related chemical probes UNC0638 and UNC0642. These compounds are potent and selective inhibitors of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). This document will focus on the application of UNC0638 and UNC0642 in high-throughput screening (HTS) assays.

## Introduction

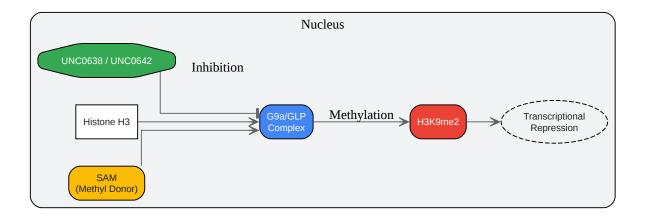
UNC0638 and UNC0642 are invaluable chemical probes for studying the biological roles of G9a and GLP, enzymes that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing novel inhibitors of G9a and GLP. This document provides detailed application notes and protocols for utilizing UNC0638 and UNC0642 in common HTS formats.

## **Mechanism of Action**

G9a and GLP form a heterodimeric complex that is the primary driver of H3K9 dimethylation in euchromatin. This methylation mark is generally associated with transcriptional repression. UNC0638 and UNC0642 are substrate-competitive inhibitors, meaning they compete with the histone substrate for binding to the active site of G9a and GLP.[3] By inhibiting the



methyltransferase activity of the G9a/GLP complex, these compounds lead to a global reduction in H3K9me2 levels, subsequently affecting gene expression and cellular processes.



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**Figure 1:** G9a/GLP Signaling Pathway and Point of Inhibition.

## **Data Presentation**

The following tables summarize the inhibitory activities of UNC0638 and UNC0642 from various high-throughput screening assays.

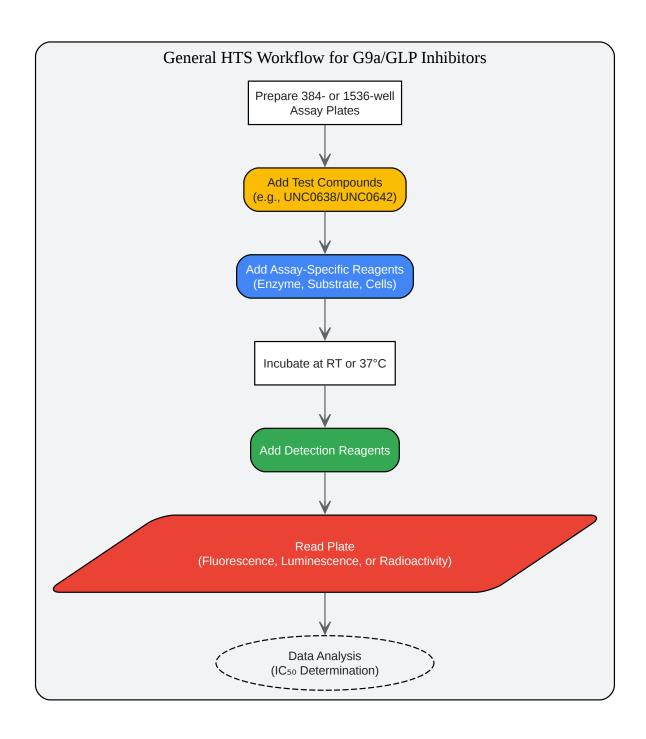


Table 1: Biochemical Assay Data			
Compound	Assay Type	Target	IC50
UNC0638	SAHH-Coupled Fluorescence	G9a	<15 nM[4][5]
UNC0638	SAHH-Coupled Fluorescence	GLP	19 nM[4][5]
UNC0642	Scintillation Proximity Assay	G9a	<2.5 nM[3][6]
UNC0642	Scintillation Proximity Assay	GLP	<2.5 nM[3]
Table 2: Cellular Assay Data			
Compound	Assay Type	Cell Line	IC <sub>50</sub> (H3K9me2 Reduction)
UNC0638	In-Cell Western	MDA-MB-231	110 nM
UNC0642	In-Cell Western	PANC-1	40 nM[3]
UNC0642	In-Cell Western	MDA-MB-231	110 nM[3]
UNC0642	In-Cell Western	PC3	130 nM[3]
UNC0638	MTT Assay (Viability)	MNA Neuroblastoma Lines	8.3 μM[2]

## **Experimental Protocols**

Detailed methodologies for key high-throughput screening assays are provided below.





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**Figure 2:** General Experimental Workflow for HTS Assays.



# Protocol 1: Scintillation Proximity Assay (SPA) for G9a/GLP Activity

This biochemical assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated histone peptide substrate.

#### Materials:

- G9a or GLP enzyme
- Biotinylated H3 (1-25) peptide substrate
- [3H]-SAM (radiolabeled methyl donor)
- Streptavidin-coated SPA beads
- Assay Buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 0.01% Triton X-100
- Stop Solution: 500 μM unlabeled SAM
- 384-well white, clear-bottom assay plates
- · Microplate scintillation counter

#### Procedure:

- Prepare serial dilutions of UNC0642 or other test compounds in DMSO.
- Add 200 nL of compound solution to the wells of a 384-well plate.
- Prepare an enzyme/bead/peptide mix in Assay Buffer containing G9a or GLP enzyme, streptavidin-coated SPA beads, and the biotinylated H3 peptide.
- Add 10 μL of the enzyme/bead/peptide mix to each well.
- Incubate for 15 minutes at room temperature with gentle shaking.



- Initiate the reaction by adding 10 μL of [3H]-SAM in Assay Buffer to each well.
- Incubate for 1 hour at room temperature.
- Stop the reaction by adding 5 μL of Stop Solution.
- Centrifuge the plates at 1000 x g for 2 minutes.
- Read the plates on a microplate scintillation counter.

## **Protocol 2: SAHH-Coupled Fluorescence Assay**

This is a continuous, fluorescence-based biochemical assay that detects the formation of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction.

#### Materials:

- G9a or GLP enzyme
- H3 (1-25) peptide substrate
- SAM
- S-adenosyl-L-homocysteine hydrolase (SAHH)
- · Adenosine deaminase
- ThioGlo-1 or similar thiol-detecting fluorescent probe
- Assay Buffer: 25 mM potassium phosphate pH 7.5, 1 mM EDTA, 2 mM MgCl<sub>2</sub>, 0.01% Triton X-100
- 384-well black, solid-bottom assay plates
- Fluorescence plate reader

#### Procedure:

Prepare serial dilutions of UNC0638 or other test compounds in DMSO.



- Add 100 nL of compound solution to the wells of a 384-well plate.
- Prepare a reaction mixture in Assay Buffer containing G9a or GLP enzyme, H3 peptide substrate, SAHH, adenosine deaminase, and ThioGlo-1.
- Add 15 μL of the reaction mixture to each well.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 5 μL of SAM in Assay Buffer to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the fluorescence intensity (e.g., Ex/Em = 380/500 nm for ThioGlo-1).

# Protocol 3: In-Cell Western (ICW) Assay for H3K9 Dimethylation

This cell-based assay quantifies the levels of H3K9me2 in cells treated with G9a/GLP inhibitors.

#### Materials:

- Cells (e.g., PANC-1, MDA-MB-231)
- UNC0638, UNC0642, or other test compounds
- 96- or 384-well black, clear-bottom tissue culture plates
- 4% Formaldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: Odyssey Blocking Buffer or 5% non-fat dry milk in PBS
- Primary Antibodies: Rabbit anti-H3K9me2 and Mouse anti-Histone H3 (for normalization)
- Secondary Antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse



- PBS
- Infrared imaging system (e.g., LI-COR Odyssey)

#### Procedure:

- Seed cells in a 96- or 384-well plate and allow them to adhere overnight.
- Treat cells with serial dilutions of test compounds for 48-72 hours.
- Fix the cells by adding 4% formaldehyde and incubating for 20 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.
- Wash the cells three times with PBS.
- Block for 90 minutes at room temperature with Blocking Buffer.
- Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
- Wash the cells five times with PBS containing 0.1% Tween-20.
- Incubate with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1
  hour at room temperature, protected from light.
- Wash the cells five times with PBS containing 0.1% Tween-20.
- Scan the plate using an infrared imaging system. The 700 nm channel will detect total histone H3, and the 800 nm channel will detect H3K9me2.
- Normalize the H3K9me2 signal to the total histone H3 signal to determine the IC₅₀ for H3K9me2 reduction.

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